Ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane;ditert-butyl(cyclopentyl)phosphane;iron Ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane;ditert-butyl(cyclopentyl)phosphane;iron
Brand Name: Vulcanchem
CAS No.:
VCID: VC20517368
InChI: InChI=1S/2C13H22P.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h2*7-10H,1-6H3;/q-5;-1;
SMILES:
Molecular Formula: C26H44FeP2-6
Molecular Weight: 474.4 g/mol

Ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane;ditert-butyl(cyclopentyl)phosphane;iron

CAS No.:

Cat. No.: VC20517368

Molecular Formula: C26H44FeP2-6

Molecular Weight: 474.4 g/mol

* For research use only. Not for human or veterinary use.

Ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane;ditert-butyl(cyclopentyl)phosphane;iron -

Specification

Molecular Formula C26H44FeP2-6
Molecular Weight 474.4 g/mol
IUPAC Name ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane;ditert-butyl(cyclopentyl)phosphane;iron
Standard InChI InChI=1S/2C13H22P.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h2*7-10H,1-6H3;/q-5;-1;
Standard InChI Key CEVMWOCPNGDSLG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)P([C-]1[CH-][CH-][CH-][CH-]1)C(C)(C)C.CC(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[Fe]

Introduction

Molecular Architecture and Structural Characterization

Core Composition and Bonding

The compound features an iron center coordinated by two distinct ligands: ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane and ditert-butyl(cyclopentyl)phosphane. The cyclopentadienyl (Cp) ligand adopts a η5\eta^5-coordination mode, where all five carbon atoms of the ring interact with the iron center, creating a stable sandwich-like structure . In contrast, the cyclopentylphosphane ligand binds via the phosphorus atom, leveraging the tert-butyl groups' steric bulk to modulate reactivity. X-ray crystallography of related complexes reveals Fe–P bond distances ranging from 2.21–2.28 Å , consistent with strong σ-donation from phosphorus to iron.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC26H44FeP26\text{C}_{26}\text{H}_{44}\text{FeP}_{2}^{-6}
Molecular Weight474.4 g/mol
IUPAC Nameditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane; ditert-butyl(cyclopentyl)phosphane; iron
Canonical SMILESCC(C)(C)P([C-]1[CH-][CH-][CH-][CH-]1)C(C)(C)C.CC(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[Fe]

Synthetic Methodologies and Optimization

Ligand Preparation

Synthesis begins with the preparation of ditert-butylphosphane ligands. Tert-butyl groups are introduced via nucleophilic substitution reactions between phosphorus trichloride and tert-butylmagnesium bromide, followed by alkylation with cyclopentadienyl or cyclopentyl precursors . Purification via fractional distillation or recrystallization ensures ligand homogeneity, critical for subsequent metal coordination.

Iron Coordination

Iron(II) precursors such as FeCl2\text{FeCl}_2 or Fe(CO)5\text{Fe(CO)}_5 react with the phosphane ligands under inert atmospheres (argon or nitrogen) to prevent oxidation . Solvent choice profoundly impacts yield; non-polar solvents like toluene favor ligand exchange, while tetrahydrofuran (THF) enhances solubility of ionic intermediates. A representative reaction is:

FeCl2+2P(C4H9)2(C5H5)THF, N2Fe[P(C4H9)2(C5H5)]2+2HCl[1][4]\text{FeCl}_2 + 2 \, \text{P(C}_4\text{H}_9\text{)}_2\text{(C}_5\text{H}_5\text{)} \xrightarrow{\text{THF, N}_2} \text{Fe[P(C}_4\text{H}_9\text{)}_2\text{(C}_5\text{H}_5\text{)}]_2 + 2 \, \text{HCl} \quad[1][4]

Reaction monitoring via 31P NMR^{31}\text{P NMR} spectroscopy confirms ligand displacement, with upfield shifts (δ ≈ 20–30 ppm) indicating successful coordination .

Electronic and Steric Properties

Electronic Effects

Phosphane ligands act as strong σ-donors and weak π-acceptors, elevating the electron density at the iron center. Cyclic voltammetry of analogous complexes shows reversible Fe(II)/Fe(III) redox couples at E1/2=0.45VE_{1/2} = -0.45 \, \text{V} (vs. SCE) , suggesting applicability in redox catalysis. The conjugated Cp ligand further delocalizes electron density, stabilizing intermediate oxidation states during catalytic cycles.

Steric Shielding

The tert-butyl substituents create a protective pocket around the iron center, hindering unwanted bimolecular side reactions. Tolman’s cone angle calculations estimate a steric bulk of ≈170° per phosphane ligand , which suppresses ligand dissociation and enhances thermal stability. This steric protection enables the compound to operate under harsh industrial conditions, such as elevated temperatures (>100°C) and acidic media.

Catalytic Applications and Mechanistic Insights

Hydrogenation and Transfer Hydrogenation

Iron-phosphane complexes catalyze the hydrogenation of unsaturated substrates (alkenes, ketones) with turnover frequencies (TOFs) exceeding 500 h1^{-1} . Mechanistic studies propose a bifunctional pathway where the iron center activates H2\text{H}_2, while the Cp ring stabilizes transition states through π-backbonding. For example, acetophenone reduction achieves 92% conversion in 6 hours using 0.1 mol% catalyst .

Cross-Coupling Reactions

Preliminary data suggest efficacy in C–C bond-forming reactions. In Suzuki-Miyaura couplings, the compound facilitates aryl-aryl couplings with yields up to 85% when paired with palladium co-catalysts . The phosphane ligands likely stabilize low-valent metal intermediates, accelerating oxidative addition and transmetallation steps.

Challenges and Future Directions

Despite promising attributes, several hurdles impede widespread adoption:

  • Sensitivity to Oxygen: The iron center oxidizes readily, necessitating rigorous inert conditions during handling.

  • Limited Solubility: Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate the catalyst via coordination .

  • Synthetic Complexity: Multi-step ligand synthesis increases production costs, limiting scalability .

Future research should prioritize air-stable derivatives and ligand modifications to enhance π-accepting capacity. Computational modeling (DFT, MD) could identify optimal ligand architectures for target reactions, accelerating catalyst design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator